5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione: is a complex organic compound that features a spiro structure, incorporating both indole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Quinazoline Moiety: This involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Spiro Formation: The spiro linkage is formed by a nucleophilic substitution reaction, where the indole and quinazoline moieties are linked through a spiro carbon atom.
Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The indole moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The spiro structure is particularly interesting for its ability to interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the quinazoline moiety can inhibit tyrosine kinases. These interactions can modulate various signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-methylindole: A simpler compound with similar bromine and indole functionalities.
1-bromo-3-methylbutane: A brominated alkane with a similar side chain but lacking the spiro structure.
5-bromo-1-(tert-butyldimethylsilyl)-1H-indole: A derivative with a silyl protecting group on the indole nitrogen.
Uniqueness
The uniqueness of 5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro structure, which provides a rigid and three-dimensional framework. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H20BrN3O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5'-bromo-1'-(3-methylbutyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C20H20BrN3O2/c1-12(2)9-10-24-17-8-7-13(21)11-15(17)20(19(24)26)22-16-6-4-3-5-14(16)18(25)23-20/h3-8,11-12,22H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
PUHSPUXQLUIIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.